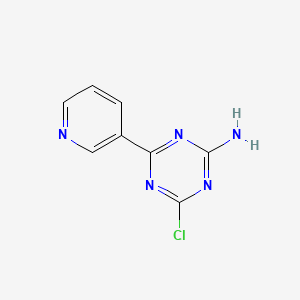

2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine

Description

2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine is a substituted triazine derivative characterized by a heterocyclic aromatic core with amino, chloro, and 3-pyridyl substituents at the 2-, 4-, and 6-positions, respectively. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive triazines, which are known for anticancer, antiviral, and enzyme-inhibitory activities .

Properties

IUPAC Name |

4-chloro-6-pyridin-3-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN5/c9-7-12-6(13-8(10)14-7)5-2-1-3-11-4-5/h1-4H,(H2,10,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUDCMCMJBSQNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC(=N2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine typically involves the reaction of 2-amino-4-chloro-6-methyl-pyridine with 3-pyridineboronic acid in the presence of a palladium catalyst. The reaction is carried out in a mixed solvent of acetonitrile and water under reflux conditions . The use of dichlorobis(triphenylphosphine)Pd(II) and sodium carbonate as reagents facilitates the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The pyridyl group can participate in coupling reactions with aryl halides or boronic acids.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like sodium carbonate or potassium phosphate.

Major Products Formed

Substitution: Formation of amino or thiol derivatives.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine has diverse applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other therapeutic agents.

Agrochemicals: It is used in the development of pesticides and herbicides.

Material Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.

Biological Research: It is used as a probe to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. The chloro and pyridyl groups contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazine derivatives exhibit diverse biological and industrial applications, driven by substituent variations. Below is a systematic comparison of 2-amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine with structurally related compounds:

Structural and Electronic Properties

Physicochemical Properties

| Property | 2-Amino-4-chloro-6-(3-pyridyl)-triazine | Melamine phosphate | Ametryn |

|---|---|---|---|

| Water Solubility | Low (pyridyl enhances modest polarity) | Very low | Moderate (alkylamino) |

| LogP | ~1.8 (balanced lipophilicity) | -0.5 | 3.1 |

| Stability | Hydrolytically stable (chloro) | High | Degrades in light |

Key Research Findings

- EGFR Inhibition : The chloro and pyridyl groups in the target compound mimic ATP-binding motifs in EGFR, similar to fluoro-triazine derivatives reported by HAI Rasheed et al. (2020) .

- Selectivity: Pyridyl substituents improve selectivity for cancer cells over normal cells compared to non-aromatic analogs (e.g., piperidinyl triazines in ) .

- Toxicity Profile: Chloro-substituted triazines generally exhibit higher cytotoxicity than amino- or methoxy-substituted variants, necessitating careful dosing .

Biological Activity

2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine is a member of the triazine family, known for its diverse biological activities and potential therapeutic applications. This compound features a triazine ring substituted with an amino group, a chlorine atom, and a pyridyl moiety, which contribute to its unique chemical properties and biological interactions.

The molecular formula of this compound is CHClN. Its structure allows for various interactions with biological macromolecules, making it a subject of interest in medicinal chemistry and pharmacology.

Antibacterial Properties

Research indicates that this compound exhibits potential antibacterial activity . Similar triazine derivatives have shown efficacy against various bacterial strains by interfering with essential cellular processes. The interaction with potassium channels has been suggested as a mechanism of action, highlighting the compound's ability to modulate ion transport across cell membranes.

Anticancer Activity

Numerous studies have focused on the anticancer potential of triazine derivatives. For instance, derivatives containing the triazine core have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 7b | DLD-1 (colon cancer) | 13.71 | Induces apoptosis via PI3K inhibition |

| Compound 58 | HT-29 (colon cancer) | 17.78 | Alkylating agent affecting nucleic acids |

| Compound 47 | MDA-MB-231 (breast cancer) | 16.32 | Inhibits AKT phosphorylation |

The most effective derivatives often feature multiple alkylating groups that enhance their cytotoxicity by targeting DNA and disrupting cell cycle progression .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Kinases : Many triazine derivatives act as inhibitors of key signaling pathways involved in cancer cell proliferation. For example, inhibition of phosphatidylinositol 3-kinase (PI3K) has been documented as a significant pathway affected by these compounds .

- Induction of Apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cells by modulating apoptotic signaling pathways and altering the expression levels of pro-apoptotic and anti-apoptotic proteins .

Case Study 1: Colon Cancer

A study evaluated the effects of a series of triazine derivatives on DLD-1 and HT-29 colon cancer cell lines. The most cytotoxic derivative was identified as having an Ala-Ala-OMe substituent, which induced time-dependent cytotoxicity and apoptosis through PI3K pathway attenuation. This suggests that modifications on the triazine ring can significantly enhance anticancer activity .

Case Study 2: Breast Cancer

Another investigation focused on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing that compounds with multiple alkylating substituents exhibited enhanced cytotoxic effects. The study highlighted the importance of structural variations in determining the efficacy of these compounds against resistant cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.